Perfluoroperhydrobenzyl tetralin

Descripción

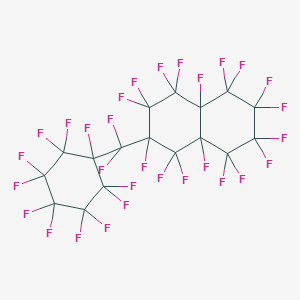

Structure

3D Structure

Propiedades

IUPAC Name |

2-[difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl]-1,1,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-heptadecafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17F30/c18-1-2(19,9(30,31)14(40,41)13(38,39)8(1,28)29)7(26,27)10(32,33)3(20,5(1,22)23)6(24,25)4(21)11(34,35)15(42,43)17(46,47)16(44,45)12(4,36)37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGLLDMCDAKADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C(C(C(C(C1(F)F)(C(C3(C(C(C(C(C3(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17F30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881335 | |

| Record name | Perfluoroperhydrobenzyl tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116265-66-8 | |

| Record name | Perfluoroperhydrobenzyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116265668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroperhydrobenzyl tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUOROPERHYDROBENZYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB88J87KY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Perfluoroperhydrobenzyl Tetralin and Its Derivatives

Development of Fluorination Strategies for Benzyl (B1604629) Tetralin Scaffolds

The creation of perfluorinated compounds from their hydrocarbon precursors, such as benzyl tetralin, necessitates powerful fluorination methods. The extreme conditions often required for these reactions can lead to the degradation of the starting material, making the choice of fluorination strategy critical.

The Halogen Exchange (Halex) process is a key method for introducing fluorine atoms into aromatic systems. wikipedia.orgacsgcipr.org This process involves the exchange of a halogen, typically chlorine, with fluorine. The reaction is usually carried out at high temperatures (150-250 °C) in a polar aprotic solvent with a fluoride (B91410) salt, such as potassium fluoride (KF). wikipedia.orgacsgcipr.org

For the synthesis of perfluoroperhydrobenzyl tetralin, a modified Halex process could be envisioned. This would involve the initial synthesis of a polychlorinated benzyl tetralin precursor, followed by the exchange of chlorine atoms for fluorine. The efficiency of the Halex reaction is often improved by the presence of electron-withdrawing groups on the aromatic ring, a factor that would need to be considered in the design of a synthetic route. wikipedia.org

A significant challenge in adapting the Halex process for perfluorination is the need to replace all hydrogen atoms, not just those on the aromatic rings. This would likely require a multi-step process, combining the Halex reaction with other fluorination techniques.

| Parameter | Typical Conditions for Halex Process |

| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) |

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) |

| Temperature | 150-250 °C |

| Catalyst | Phase-transfer catalysts (optional) |

This table outlines the typical conditions for the Halex process, which could be adapted for the synthesis of fluorinated benzyl tetralin derivatives.

Electrochemical fluorination (ECF), also known as the Simons process, is a powerful technique for the synthesis of perfluorinated compounds. wikipedia.orguni-wuerzburg.de This method involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (HF). wikipedia.org The process typically operates at a voltage of 5-6 V, using a nickel anode. wikipedia.orgwikipedia.orgslideshare.net ECF is capable of replacing all hydrogen atoms in a molecule with fluorine, making it a suitable method for the synthesis of this compound. google.com

The key advantage of ECF is its ability to perfluorinate a wide range of organic compounds, including those with complex structures. wikipedia.orgslideshare.net However, the process can also lead to fragmentation and rearrangement of the carbon skeleton, resulting in a mixture of products. Careful control of the reaction conditions, such as voltage and current density, is necessary to maximize the yield of the desired product.

| Parameter | Typical Conditions for Electrochemical Fluorination |

| Fluoride Source | Anhydrous Hydrogen Fluoride (HF) |

| Anode Material | Nickel (Ni) |

| Voltage | 5-6 V |

| Solvent | Anhydrous Hydrogen Fluoride (HF) |

This table summarizes the typical conditions for electrochemical fluorination, a key method for the synthesis of perfluorinated compounds.

Direct fluorination involves the reaction of an organic compound with elemental fluorine (F₂). This method is highly exothermic and can be explosive, requiring specialized equipment and careful control of the reaction conditions. Despite these challenges, direct fluorination is a powerful tool for the synthesis of perfluorinated compounds.

To control the reactivity of elemental fluorine, it is often diluted with an inert gas, such as nitrogen or helium. The reaction is typically carried out in a perfluorinated solvent at low temperatures. Despite these precautions, direct fluorination often results in a mixture of products due to the high reactivity of fluorine.

The selectivity of direct fluorination can be improved by using a solid support, such as sodium fluoride, to absorb the starting material. This allows for a more controlled reaction with elemental fluorine. Another approach is to use a flow reactor, which allows for precise control of the reaction time and temperature.

Precursor Chemistry and Functional Group Transformations in Perfluorinated Synthesis

The synthesis of this compound requires careful consideration of the starting materials and any necessary functional group transformations. The choice of precursor is critical, as it must be able to withstand the harsh conditions of perfluorination.

One possible approach is to start with a partially fluorinated precursor. This can help to moderate the reactivity of the subsequent fluorination steps and improve the selectivity of the reaction. For example, a benzyl tetralin derivative with fluorine atoms on the aromatic rings could be synthesized using the Halex process. This intermediate could then be subjected to electrochemical fluorination to replace the remaining hydrogen atoms.

Functional group transformations are also an important aspect of perfluorinated synthesis. For example, it may be necessary to introduce or remove functional groups to facilitate the fluorination process or to achieve the desired final product. These transformations must be compatible with the highly fluorinated nature of the molecules.

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

The mechanisms of perfluorination reactions are complex and not fully understood. However, it is generally accepted that these reactions proceed through radical intermediates. In the case of direct fluorination, the reaction is initiated by the homolytic cleavage of the F-F bond to generate fluorine radicals. These radicals then abstract hydrogen atoms from the organic substrate, leading to the formation of carbon-centered radicals. These radicals then react with elemental fluorine to form the C-F bond.

In electrochemical fluorination, the mechanism is thought to involve the formation of a high-valent nickel fluoride species on the surface of the anode. This species then transfers fluorine atoms to the organic substrate. The exact nature of the intermediate species is still a matter of debate.

Understanding the mechanisms of these reactions is crucial for optimizing the reaction conditions and improving the yield and selectivity of the desired product.

Scalable Synthetic Approaches for Research and Advanced Material Applications

The development of scalable synthetic routes to this compound is essential for its use in research and advanced material applications. This requires the optimization of existing methods and the development of new, more efficient processes.

One approach to improving the scalability of perfluorination reactions is to use flow chemistry. Flow reactors offer several advantages over traditional batch reactors, including better heat and mass transfer, improved safety, and the ability to operate at higher temperatures and pressures. These factors can lead to higher yields and shorter reaction times.

Another important consideration for scalable synthesis is the cost and availability of the starting materials and reagents. The development of synthetic routes that use inexpensive and readily available starting materials is crucial for the commercial viability of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Perfluoroperhydrobenzyl Tetralin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Systems

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic molecules.

Fluorine-19 NMR (¹⁹F NMR) for Complete Fluorine Environment Analysis

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms in a molecule, providing information on the number of distinct fluorine environments and their connectivity. For perfluoroperhydrobenzyl tetralin, this analysis would be crucial to confirm the exhaustive fluorination of both the perhydrobenzyl and tetralin ring systems. The expected spectrum would show a complex pattern of signals, with chemical shifts indicative of their positions on the aliphatic and fused ring structures.

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) for Structural Confirmation

While perfluorinated compounds have no protons to observe in ¹H NMR, trace residual protons or specific protonated sites could be identified. lookchem.com ¹³C NMR, in conjunction with ¹⁹F NMR, would be instrumental in mapping the carbon skeleton. The large C-F coupling constants would provide valuable information about the number of fluorine atoms attached to each carbon.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): Would establish correlations between coupled nuclei, though not applicable in the absence of protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate carbon signals with directly attached fluorine atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings between carbon and fluorine atoms, helping to piece together the connectivity of the entire molecular framework.

Mass Spectrometry (MS) for Precise Molecular Formula and Fragment Analysis

Mass spectrometry provides the precise molecular weight and invaluable information about the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact molecular formula of this compound by measuring its mass to a high degree of accuracy. This would confirm the elemental composition, including the number of carbon and fluorine atoms.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

By selecting the molecular ion and subjecting it to further fragmentation, MS/MS experiments would reveal the characteristic fragmentation patterns of the perfluorinated ring systems. The observed fragment ions would help to confirm the connectivity of the benzyl (B1604629) and tetralin moieties. A supplier's documentation mentions the use of HPLC-MS to ensure the molecular weight of the main peak and fragment peaks align with a reference standard, indicating that such data exists but is not publicly shared. lookchem.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. To date, specific IR and Raman spectra for this compound have not been published. However, based on its perfluorinated nature, a hypothetical spectrum can be predicted, which would be dominated by the characteristic vibrations of carbon-fluorine (C-F) bonds.

In a hypothetical analysis, the IR and Raman spectra would provide complementary information. The most prominent features would be the intense absorption bands in the IR spectrum corresponding to C-F stretching vibrations, typically found in the 1350-1000 cm⁻¹ region. researchgate.net These bands are often the most intense signals in the spectra of fluorocarbons. ispc-conference.orgnih.gov Deformations and bending modes of CF₂, and CF₃ groups (if present, though not in this specific structure) would appear at lower frequencies.

Raman spectroscopy would be particularly useful for identifying the C-C backbone vibrations, which may be weak or absent in the IR spectrum. The complete lack of C-H bonds means the typical C-H stretching region (around 3000 cm⁻¹) would be devoid of signals, a clear indicator of a perfluorinated system. Analysis of perfluoroalkanes has shown that spectral bandwidths of C-F stretching vibrations can be sensitive to the molecule's environment, broadening in a fluorous phase compared to a non-fluorous solvent. acs.orgnih.gov

Table 1: Expected Vibrational Modes and Wavenumber Ranges for this compound (Note: This table is illustrative and based on typical values for perfluorinated compounds, not on experimental data for the title compound.)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-F Stretching | 1350 - 1000 | Strong to Very Strong | Medium to Weak |

| C-C Stretching | 1000 - 800 | Medium to Weak | Medium to Strong |

| CF₂ Bending/Wagging/Twisting | 800 - 500 | Medium to Strong | Medium |

| Molecular Skeleton Deformation | < 500 | Medium to Weak | Medium to Strong |

X-ray Crystallography for Solid-State Conformational and Packing Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. inl.gov This technique is contingent upon the ability to grow a single crystal of sufficient quality. As of now, no crystallographic data for this compound has been reported in the scientific literature or crystallographic databases.

Should a single crystal be successfully grown and analyzed, this technique would provide precise coordinates for each carbon and fluorine atom, offering unambiguous proof of its molecular structure, including the stereochemistry of the fused ring system and the benzyl substituent.

The initial result of an X-ray diffraction experiment is the determination of the unit cell parameters and the crystal's space group. The unit cell is the smallest repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present within the crystal. This fundamental data is essential for the subsequent refinement of the complete crystal structure. For other perfluorinated molecules, such as perfluorononanoic acid, a monoclinic space group (P2₁/c) has been observed. inl.govcambridge.org

Table 2: Crystallographic Data Parameters for this compound (Note: The values in this table are placeholders, as no experimental data is currently available.)

| Parameter | Value |

| Chemical Formula | C₁₇F₃₀ |

| Formula Weight | 774.13 g/mol |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z (molecules per unit cell) | To be determined experimentally |

| Calculated Density (g/cm³) | To be determined experimentally |

A detailed crystallographic structure would allow for an in-depth analysis of both intramolecular and intermolecular interactions. Intramolecularly, it would reveal the precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the perfluorodecalin (B110024) and perfluorocyclohexyl rings in the solid state.

Chemical Reactivity and Mechanistic Investigations of Perfluoroperhydrobenzyl Tetralin

General Reactivity Patterns of Perfluorinated Organic Compounds

Per- and polyfluoroalkyl substances (PFAS) are characterized by their exceptional chemical and thermal stability, which stems from the strength of the carbon-fluorine (C-F) bond. uu.nl This bond is the strongest single bond in organic chemistry, imparting significant resistance to degradation. uu.nl Consequently, perfluorinated compounds (PFCs) are generally inert and resistant to attack by most chemical reagents, including strong acids and oxidizing species. mst.dk Their reactivity is often limited to extreme conditions or specific functional groups attached to the perfluorinated chain. uu.nl These substances are valued for properties like oil and water repellency and are non-reactive, which makes them suitable for applications in electronics, semiconductors, and as heat transfer fluids. uu.nlmst.dk

Specific Chemical Transformations of Perfluoroperhydrobenzyl Tetralin

Detailed research findings on the specific chemical transformations of this compound are not available in the reviewed scientific literature. The following sections address the types of reactions typical for perfluorinated compounds; however, no specific examples or data for this compound have been publicly documented.

No specific studies on the oxidation of this compound or the characterization of its potential oxidation products were found in the available literature. Generally, the perfluorinated alkyl chains are highly resistant to oxidation.

There is no available research detailing the reduction of this compound to form partially fluorinated analogs.

Information regarding nucleophilic substitution reactions specifically at the perfluorinated centers of this compound is not present in the public scientific record.

Catalytic Reactions Involving this compound

No specific research on catalytic reactions involving this compound was identified in the available literature. The development of catalytic methods for the transformation or degradation of highly stable perfluorinated compounds remains an active area of chemical research.

Theoretical Chemistry and Computational Modeling of Perfluoroperhydrobenzyl Tetralin

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and electronic properties of perfluoroperhydrobenzyl tetralin. These methods solve the Schrödinger equation for the molecule, providing detailed insights into its behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Conformations and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to determine its most stable three-dimensional arrangements, known as conformations.

Detailed research findings on the specific molecular conformations and stability of this compound are not readily found in the surveyed literature. However, a typical DFT study would involve:

Geometry Optimization: Starting with an initial guess for the molecular structure, the energy of the system is minimized with respect to the atomic coordinates. This process yields the lowest energy conformation(s).

Conformational Analysis: Due to the flexible nature of the tetralin and benzyl (B1604629) rings, numerous conformers can exist. A systematic conformational search would be necessary to identify the global minimum and other low-energy isomers.

Stability Analysis: The relative energies of different conformers would be calculated to determine their thermodynamic stability. Frequency calculations are also performed to ensure that the optimized structures correspond to true energy minima.

A study on per- and polyfluoroalkyl substances (PFAS) highlighted that the inclusion of dispersion corrections in DFT methodologies can improve the accuracy of calculated parameters to within 4 ppm of experimental values. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of energetic and spectroscopic properties.

For this compound, ab initio calculations could be used for:

High-Accuracy Energy Calculations: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality energies for different conformers.

Spectroscopic Predictions: These methods can be used to predict various spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic excitation energies (UV-Vis spectra).

A 2006 study utilized ab initio methods to investigate hydrogen abstraction reactions on toluene (B28343) and tetralin, which are structurally related to the hydrocarbon backbone of this compound. osti.gov That study compared different methods, including B3LYP and CCSD, to calculate reaction barriers. osti.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation would solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

For this compound, MD simulations could reveal:

Conformational Landscapes: By simulating the molecule over a period of time, one can explore the accessible conformational space and the transitions between different conformers.

Dynamic Properties: Properties such as diffusion coefficients, viscosity, and thermal conductivity could be calculated from the simulation trajectories.

Solvation Effects: MD simulations can explicitly include solvent molecules to study how the environment affects the conformation and dynamics of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. nih.gov

For this compound, which contains a large number of fluorine atoms, the prediction of ¹⁹F NMR chemical shifts would be of significant interest. DFT is a common method for computing NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the treatment of solvent effects. nih.gov Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.govchemrxiv.org

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the chemical reactivity of this compound involves identifying the pathways of its potential reactions. This is achieved by locating the transition states, which are the high-energy structures that connect reactants and products. wikipedia.org

Transition state calculations, typically performed using DFT or ab initio methods, can provide:

Reaction Barriers: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in its rate. wikipedia.org

Reaction Pathways: By mapping out the minimum energy path from reactants to products through the transition state, the detailed mechanism of the reaction can be elucidated.

Studies on the reaction dynamics of other molecules have utilized picosecond absorption spectroscopy and examined activation parameters to understand the passage through the transition state. nih.gov

Molecular Interaction Studies and Receptor Binding Analyses of Perfluoroperhydrobenzyl Tetralin

In Silico Screening and Molecular Docking Methodologies

In silico screening and molecular docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.gov These methods are instrumental in screening large libraries of chemical compounds to identify those with a high likelihood of interacting with a specific biological receptor. nih.gov For Perfluoroperhydrobenzyl tetralin, these methodologies have been employed to explore its binding potential across various nuclear receptors.

The process typically involves the use of advanced docking simulation programs to virtually place the ligand (this compound) into the binding sites of a receptor. mdpi.com The accuracy of these simulations is often validated by redocking known native ligands and comparing the predicted binding pose and score to experimental data. mdpi.comacs.org

Comprehensive Screening of this compound with Biological Receptors

In a large-scale computational screening study, 9507 per- and polyfluoroalkyl substances (PFAS) were assessed for their binding interactions with the orthosteric and allosteric sites of several human nuclear receptors (NRs), including the vitamin D receptor (VDR), peroxisome proliferator-activated receptor gamma (PPARγ), pregnane (B1235032) X receptor (PXR), and estrogen receptor alpha (ERα). nih.govmdpi.com this compound was identified as a compound of interest due to its strong predicted binding interactions. mdpi.com

The screening highlighted that a significant number of PFAS, including polycyclic perfluoroalkanes like this compound, exhibited strong binding potential to both the primary (orthosteric) and secondary (allosteric) binding sites of these receptors. nih.govmdpi.com This suggests that such compounds could potentially interfere with the normal function of these receptors by competing with or displacing their natural ligands. mdpi.com

Quantitative Assessment of Binding Affinities and Docking Scores

Docking scores are calculated values that estimate the binding affinity between a ligand and a receptor, with more negative scores generally indicating a stronger predicted interaction. mdpi.com In the comprehensive screening of PFAS with nuclear receptors, this compound was distinguished as the top-ranking PFAS chemical by its docking score at the orthosteric site of at least one of the studied receptors. mdpi.com

While the precise numerical docking score from the primary study is not publicly available, the research emphasized its high ranking as an indicator of significant binding affinity. The study did validate its docking protocol by comparing the scores of known ligands to non-endogenous ligands, confirming the reliability of the scoring in differentiating strong binders. mdpi.com The strong binding affinity of this compound is attributed in part to its structural characteristics, such as the presence of multiple carbon rings. mdpi.com

Table 1: Summary of In Silico Screening of this compound

| Receptor Target(s) | Screening Method | Key Finding |

| VDR, PPARγ, PXR, ERα | Molecular Docking | Top-ranked PFAS by docking score at the orthosteric site. |

Characterization of Orthosteric and Allosteric Binding Site Interactions

Orthosteric binding sites are the primary, evolutionarily conserved pockets on a receptor where the endogenous ligand binds. nih.gov Allosteric sites are other locations on the receptor that, when bound by a molecule, can modulate the receptor's activity. nih.govnih.gov The interaction of this compound at these sites has been analyzed to understand the nature of its binding.

The research indicates that this compound binds at the orthosteric site, directly competing with the natural ligand of the receptor. mdpi.com The ability of PFAS to bind to both orthosteric and allosteric sites is a key finding, as it suggests multiple mechanisms by which these compounds can disrupt nuclear receptor function. nih.govmdpi.com

Identification of Key Amino Acid Residues Involved in Binding

The binding of a ligand to a receptor is mediated by interactions with specific amino acid residues within the binding pocket. For this compound and other PFAS, hydrophobic interactions are a primary driving force for binding to the ligand-binding domains of nuclear receptors, which are predominantly nonpolar. mdpi.com

Studies have shown that PFAS, in general, exhibit strong binding activity by interacting with hydrophobic amino acid residues. While the specific residues interacting with this compound have not been individually detailed in available literature, the class of interacting residues includes:

Leucine

Isoleucine

Methionine

Phenylalanine

These nonpolar amino acids create a favorable environment for the hydrophobic, fluorinated structure of this compound. mdpi.com

Analysis of Non-Covalent Interactions (e.g., Fluorine-Protein Interactions)

The binding of this compound is stabilized by a network of non-covalent interactions. The most significant of these are the hydrophobic interactions established by its extensive fluorinated carbon structure. mdpi.com

Fluorine atoms, while not typically forming classical hydrogen bonds, can participate in favorable interactions within a protein binding pocket. nih.govacs.org These can include interactions with backbone C=O groups and hydrophobic side chains. soci.org The highly fluorinated nature of this compound contributes to its strong binding affinity through these cumulative, albeit individually modest, interactions. mdpi.comnih.gov The presence of multiple fluorine atoms can also influence the electronic properties of the molecule, further modulating its interaction with the receptor. nih.gov

Structure-Activity Relationship (SAR) Studies based on Binding Interactions

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For perfluorinated compounds, SAR studies have provided insights into how molecular features influence their binding to nuclear receptors.

Research has indicated that the binding affinity of PFAS to receptors like PPARγ is influenced by the length of their fluorinated carbon chains. mdpi.com In the case of polycyclic perfluoroalkanes such as this compound, the presence of five carbon rings is a structural characteristic that contributes to its high binding affinity. mdpi.com This suggests that the rigid, extensive, and highly fluorinated three-dimensional structure of this compound is well-suited for occupying the binding pockets of certain nuclear receptors. The probability of binding for PFAS has been shown to depend on chain length, the number of fluorine atoms, and the degree of branching in the molecule. mdpi.comnih.gov

Computational Modeling of Mixtures and Co-binding Dynamics

Detailed computational modeling studies specifically investigating mixtures containing this compound and its co-binding dynamics with biological receptors are not present in the current body of scientific literature. Research into the behavior of similar perfluorinated compounds in mixtures indicates that their interactions are largely governed by their fluorous nature, leading to phase separation from both aqueous and hydrocarbon-based components.

Computational approaches to understanding such mixtures would typically involve molecular dynamics (MD) simulations. These simulations could predict the phase behavior and interfacial properties of this compound when mixed with other substances. For co-binding dynamics, molecular docking and MD simulations would be the primary tools to investigate how this compound might interact with a biological target alongside another ligand. These studies would aim to elucidate whether the binding is competitive, cooperative, or allosteric in nature. However, no such specific studies have been published for this compound.

Validation of Computational Protocols through Cross-Docking and RMSD Analysis

The validation of computational models is a critical step in ensuring the reliability of in silico predictions. For ligand-receptor interactions, this often involves techniques like cross-docking and Root Mean Square Deviation (RMSD) analysis.

Cross-docking would involve docking a ligand (in this case, this compound) into multiple crystal structures of a target receptor, if available, to assess the consistency of the predicted binding pose. A reliable docking protocol should consistently predict a similar binding mode across different, yet related, receptor structures.

RMSD analysis is used to compare the predicted conformation of the ligand and receptor to a known experimental structure (e.g., from X-ray crystallography). A low RMSD value indicates that the computational model has accurately reproduced the experimentally observed binding mode.

Currently, there are no published studies that have performed cross-docking or RMSD analysis specifically for this compound, as no experimental structures of it bound to a biological receptor have been determined. Therefore, the validation of any potential computational protocol for this compound remains a hypothetical exercise.

Without dedicated research into the molecular interactions and computational behavior of this compound, a thorough and scientifically accurate discussion of these specific topics is not possible. The information available for related perfluorinated compounds can offer general insights, but direct extrapolation of these findings to this compound would be speculative.

Advanced Material Science and Formulation Research Involving Perfluoroperhydrobenzyl Tetralin

Investigation of Perfluoroperhydrobenzyl Tetralin as a Component in Specialized Fluids

This compound, a fully fluorinated organic compound, has been the subject of research for its potential use in a variety of specialized fluid applications. Its inherent properties, such as high thermal stability, chemical inertness, and non-flammability, make it a candidate for environments where conventional fluids may fail.

Research on Dielectric Properties and Performance in Electronic Media

Perfluorinated compounds like this compound are noted for their excellent dielectric properties, which are crucial for applications in electronic media. scribd.com These materials are characterized by a low dielectric constant and high dielectric strength, making them effective electrical insulators and coolants for electronic components. scribd.com Research in this area focuses on leveraging these properties for applications such as heat transfer fluids in direct contact with electronic circuits, where electrical non-conductivity is paramount to prevent short circuits and signal interference. semiconductors.org

General Dielectric Properties of Fluorinated Fluids

| Property | Typical Value/Characteristic | Reference |

| Dielectric Constant | Low | scribd.com |

| Dielectric Loss | Low | scribd.com |

| Resistivity | High | scribd.com |

| Dielectric Breakdown Strength | High | scribd.com |

This table represents general properties of fluorinated fluids. Specific values for this compound may vary.

Studies on Thermostability and Viscosity for High-Temperature Lubricants

The investigation into this compound for high-temperature lubricant applications is grounded in the exceptional thermal stability of perfluorinated compounds. These materials can withstand high temperatures without significant degradation, a critical attribute for lubricants in extreme environments such as aerospace and high-performance industrial machinery. openpr.com The carbon-fluorine bond, being one of the strongest covalent bonds, imparts this remarkable stability.

Viscosity is another key parameter for lubricants, and perfluorinated fluids exhibit a wide operational temperature range. semiconductors.org They maintain low viscosity at low temperatures and have a high boiling point, which is advantageous for consistent performance across varying thermal conditions. semiconductors.org While specific viscosity-temperature profiles for this compound are not extensively published, its estimated boiling point of 259.67 °C at 760 mmHg suggests a high level of thermal stability suitable for high-temperature applications. thegoodscentscompany.com

Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 116265-66-8 | thegoodscentscompany.com |

| Molecular Formula | C₁₇F₃₀ | nih.gov |

| Molecular Weight | 774.13 g/mol | nih.gov |

| Boiling Point (estimated) | 259.67 °C @ 760 mmHg | thegoodscentscompany.com |

| Flash Point (estimated) | 109.1 °C | thegoodscentscompany.com |

Integration of this compound into Advanced Material Matrices

The integration of perfluorocarbons like this compound into advanced material matrices is an area of ongoing research. These efforts aim to impart the unique properties of fluorinated compounds, such as hydrophobicity, oleophobicity (oil repellency), and low surface energy, to the bulk material. For instance, incorporating these compounds into polymer matrices can enhance their surface properties, creating materials that are resistant to staining and soiling.

Research has explored the use of perfluorocarbon-loaded nanoparticles within polymer matrices for various applications. nih.gov The distribution and encapsulation of the perfluorocarbon phase within the polymer matrix can significantly influence the final properties of the composite material. nih.gov While specific studies on the integration of this compound into material matrices are not widely documented, the principles derived from research on similar perfluorinated substances are applicable. The inert nature of this compound would likely ensure it does not interfere with the polymerization process or the bulk properties of the matrix material. greenpeace.to

Role as a Solvent or Carrier in Complex Chemical Formulations

This compound is recognized for its role as a solvent and carrier in specialized chemical formulations. nih.gov Its unique solubility characteristics and high stability make it a valuable component in systems where traditional solvents are inadequate.

Evaluation of Stability and Compatibility within Multicomponent Systems

The chemical inertness of this compound is a significant advantage in multicomponent systems. openpr.com Its stability ensures that it does not react with other components in a formulation, thereby preserving the integrity and efficacy of the final product over time. This high degree of compatibility is essential in complex mixtures where interactions between components could lead to degradation or undesirable byproducts. Perfluorinated fluids are generally compatible with a wide range of materials, including most metals, plastics, and elastomers. acota.co.uk This broad compatibility further enhances their utility as stable components in diverse chemical formulations.

Influence on Interfacial and Rheological Properties of Formulations

This compound, as a highly fluorinated compound, is anticipated to significantly influence the interfacial and rheological properties of formulations, particularly in emulsions and dispersions. The unique physicochemical characteristics of per- and polyfluoroalkyl substances (PFAS), such as their combined hydrophobicity and lipophobicity, directly translate to distinct behaviors at interfaces and in bulk fluid dynamics.

At the interface between two immiscible liquids (e.g., oil and water), perfluorinated compounds can dramatically reduce the interfacial tension. This is attributed to the low intermolecular forces of the fluorinated chains. The presence of such molecules at the interface can lead to the formation of more stable emulsions. The specific impact on interfacial tension is dependent on the concentration of the perfluorinated compound and the nature of the other phases in the formulation.

The rheological properties of formulations, such as viscosity and viscoelasticity, are also markedly affected by the inclusion of perfluorinated compounds. In emulsions, the viscosity is influenced by several factors including the volume fraction of the dispersed phase, the viscosity of the continuous phase, and the interactions between droplets. The introduction of a perfluorinated compound can alter these interactions. For instance, in perfluorocarbon emulsions, an increase in the concentration of the perfluorocarbon has been observed to increase both plasma and whole blood viscosity. nih.gov

The behavior of emulsions can be further understood by considering them as high internal phase emulsions (HIPEs), which are concentrated emulsions where the internal phase volume exceeds 70%. acs.org The rheology of HIPEs is complex, often exhibiting shear-thinning behavior and possessing a yield stress. acs.org The rheological properties are governed by the structure of the continuous phase and the deformation of the internal phase droplets. acs.org

Attractive interactions between droplets in an emulsion can dramatically influence its rheology. aps.org Unlike repulsive emulsions, those with attractive forces can form gel-like elastic solids even at volume fractions below random close packing. aps.org This is due to the formation of a network structure held together by these attractions. The strength of these interactions and the resulting rheological behavior are sensitive to the specific components of the formulation.

A summary of expected trends in interfacial and rheological properties of formulations containing a perfluorinated compound like this compound is presented in the interactive table below.

Table 1: Expected Influence of this compound on Formulation Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Interfacial Tension | Significant Reduction | Low intermolecular forces of the perfluorinated moiety. |

| Emulsion Stability | Increased | Reduction in interfacial tension favors smaller droplet size and reduces coalescence. |

| Viscosity of Emulsion | Increase with Concentration | Increased particle interactions and potential for structuring. nih.gov |

| Rheological Behavior | Potential for Shear-Thinning | Common in concentrated emulsions and structured fluids. acs.org |

| Elastic Modulus (in attractive systems) | Formation of Gel-like Solids | Inter-droplet attractions can lead to network formation. aps.org |

Surface Chemistry and Interfacial Phenomena in Perfluorinated Systems

Interfacial phenomena in systems containing perfluorinated substances are dominated by their tendency to adsorb at interfaces. This includes air-liquid and liquid-liquid interfaces. The driving force for this adsorption is the minimization of the free energy of the system. The highly fluorinated tails of these molecules are solvophobic in both aqueous and hydrocarbon-based media, leading them to accumulate at interfaces.

The structure of the perfluorinated molecule itself also plays a crucial role. For instance, the presence of functional groups and the length of the perfluorinated chain can affect the packing of the molecules at the interface and, consequently, the resulting interfacial tension and stability of the system.

The study of interfacial phenomena is critical for understanding the behavior of perfluorinated compounds in various applications, from their use in cosmetic formulations to their environmental fate and transport.

Table 2: Key Interfacial Phenomena in Perfluorinated Systems

| Phenomenon | Description | Influencing Factors |

|---|---|---|

| Adsorption at Interfaces | Accumulation of perfluorinated molecules at air-liquid or liquid-liquid interfaces. | Molecular structure, concentration, presence of other surfactants. |

| Reduction of Surface/Interfacial Tension | Lowering of the energy at the interface due to the presence of adsorbed perfluorinated molecules. | Concentration of the perfluorinated compound, nature of the interface. |

| Micelle Formation | Self-assembly of amphiphilic perfluorinated molecules into aggregates in solution above a critical concentration. | Molecular structure (hydrophilic-lipophilic balance), temperature, solvent properties. |

| Competitive Adsorption | Displacement of one surface-active species by another at an interface. | Relative surface activities of the compounds, concentrations. aps.org |

Advanced Analytical Methodologies for Research and Environmental Trace Analysis of Perfluoroperhydrobenzyl Tetralin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For Perfluoroperhydrobenzyl tetralin, both gas and liquid chromatography, coupled with appropriate detectors, are viable approaches, each with distinct advantages and considerations.

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the high molecular weight and anticipated low volatility of this compound require specialized GC techniques.

High-Temperature GC (HT-GC): Conventional GC may not be suitable for eluting high-boiling point compounds like this compound in a reasonable timeframe without thermal degradation. HT-GC, which utilizes columns capable of stable operation at temperatures exceeding 350°C, would be necessary.

Detectors:

Mass Spectrometry (MS): GC-MS is the most powerful detection technique, providing both quantification and structural information. Electron impact (EI) ionization can be used, which would likely produce a complex fragmentation pattern given the molecule's structure. Chemical ionization (CI), using reagent gases like methane (B114726) or isobutane, could be employed to generate a more prominent molecular ion or adduct, aiding in molecular weight determination. High-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of fragment ions, increasing confidence in identification. researchgate.net

Fluorine-Specific Detectors: While less common, fluorine-specific detectors could offer high selectivity for perfluorinated compounds, reducing background interference from non-fluorinated matrix components.

A GC-MS method for a structurally related compound, perfluorodecalin (B110024), has been developed, demonstrating the feasibility of this approach for cyclic perfluorinated structures. researchgate.netnih.gov The method utilized a capillary column and electron impact ionization for the determination of perfluorodecalin in rat blood. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Suggested Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | High-temperature capillary column (e.g., DB-5HT, 30 m x 0.25 mm, 0.1 µm) |

| Injector Temperature | 300°C |

| Oven Program | 50°C (hold 2 min), ramp to 380°C at 15°C/min, hold 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Triple Quadrupole or High-Resolution Time-of-Flight (TOF) MS |

| Ionization Mode | Electron Impact (EI) and/or Negative Chemical Ionization (NCI) |

| Scan Range | m/z 50-1000 |

| Monitored Ions (SIM/MRM) | Specific fragment ions (hypothetical) |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and often most sensitive method for the analysis of a wide range of PFCs, including those that are non-volatile. nih.gov An LC-based approach would likely be the preferred method for the routine analysis of this compound.

Reversed-Phase LC: Due to its highly fluorinated and hydrophobic nature, this compound would be well-retained on a reversed-phase column. C18 columns are standard for PFC analysis, though phenyl-hexyl columns can offer alternative selectivity for aromatic-containing analytes.

Mobile Phases: A gradient elution using a mixture of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed for the separation of PFCs. nih.govnih.gov The gradient would start with a higher proportion of the aqueous phase and ramp up to a high concentration of the organic solvent to elute the highly retained this compound.

Detection:

Tandem Mass Spectrometry (MS/MS): LC-MS/MS operated in multiple reaction monitoring (MRM) mode provides exceptional sensitivity and selectivity. mdpi.com For this compound, precursor and product ion pairs would need to be identified through infusion experiments. Given its structure, fragmentation would likely occur at the benzyl-tetralin linkage and through the loss of CF2 groups.

High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers the advantage of non-targeted analysis, which can be useful for identifying unknown breakdown products or metabolites of this compound in complex samples. nih.gov

Table 2: Proposed LC-MS/MS Method Parameters for this compound

| Parameter | Suggested Condition |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| MRM Transitions | To be determined experimentally (hypothetical) |

Sample Preparation and Extraction Protocols for Complex Research Matrices

The extraction of this compound from complex matrices like soil, sediment, or biological tissues is a critical step to remove interferences and concentrate the analyte prior to instrumental analysis. gov.bc.ca

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of PFCs from liquid samples and sample extracts. mdpi.com For a non-polar compound like this compound, a reversed-phase sorbent (e.g., C18) would be effective. For more complex matrices, a combination of sorbents, such as a polymeric reversed-phase sorbent with weak anion exchange properties, could provide a more thorough cleanup. gov.bc.ca

Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound from aqueous samples into an organic solvent. Given its expected high hydrophobicity, a non-polar solvent like hexane (B92381) or a mixture of hexane and methyl tert-butyl ether (MTBE) would be appropriate.

Soxhlet and Pressurized Liquid Extraction (PLE): For solid samples such as soil or sediment, more exhaustive extraction techniques are often necessary. bioline.org.br

Soxhlet extraction is a classic technique that uses a continuous flow of a heated solvent to extract analytes over several hours.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A non-polar solvent like hexane or a moderately polar solvent like dichloromethane (B109758) could be effective.

Table 3: Example SPE Protocol for Water Samples

| Step | Procedure |

| 1. Cartridge Conditioning | Rinse a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. |

| 2. Sample Loading | Pass 500 mL of the water sample through the cartridge at a flow rate of ~5 mL/min. |

| 3. Washing | Wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences. |

| 4. Drying | Dry the cartridge under a stream of nitrogen for 10 minutes. |

| 5. Elution | Elute the analyte with 5 mL of acetonitrile or methanol. |

| 6. Concentration | Evaporate the eluent to near dryness and reconstitute in a small volume of the initial mobile phase for LC analysis. |

Method Validation and Quality Control in Analytical Research

A rigorous method validation is essential to ensure the reliability and accuracy of analytical data. youtube.com For the trace analysis of this compound, the following validation parameters should be assessed:

Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over the expected concentration range of the samples. A linear regression analysis is performed, and a correlation coefficient (r²) of >0.99 is typically desired.

Accuracy: Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Recoveries are typically expected to be within 70-130%.

Precision: Precision is the measure of the repeatability of the method. It is assessed by analyzing replicate samples and is expressed as the relative standard deviation (RSD). An RSD of <20% is generally considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (e.g., S/N of 3 for LOD and 10 for LOQ).

Specificity/Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix is crucial. This is often demonstrated by the absence of interfering peaks in blank samples and is a key advantage of MS-based detection.

Quality Control (QC): Routine analysis should include the regular analysis of QC samples, including:

Method Blanks: A blank matrix that is carried through the entire sample preparation and analysis procedure to check for contamination. epa.gov

Laboratory Control Samples (LCS): A blank matrix spiked with a known concentration of the analyte to monitor the performance of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to assess matrix effects on accuracy and precision.

Table 4: Hypothetical Method Validation Data for this compound in Soil by LC-MS/MS

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/g |

| Correlation Coefficient (r²) | >0.995 |

| Accuracy (mean recovery) | 95% |

| Precision (RSD) | <15% |

| LOD | 0.03 ng/g |

| LOQ | 0.1 ng/g |

Emerging Research Areas and Future Perspectives on Perfluoroperhydrobenzyl Tetralin

Exploration of Novel Derivatization Strategies and Analogs

The functionalization of perfluorinated compounds like Perfluoroperhydrobenzyl tetralin is a significant area of research, aimed at creating new molecules with tailored properties. While specific derivatization of this compound is not widely documented, general strategies for perfluorinated aromatic compounds can be applied. These methods primarily focus on introducing functional groups that can alter the compound's physical, chemical, and biological characteristics. numberanalytics.com

One potential strategy involves the selective C-F bond activation, a challenging but promising approach to introduce new functionalities. nih.gov Recent advances in photoredox catalysis have shown potential for the cleavage of strong C-F bonds under mild conditions, which could be adapted for the derivatization of this compound. nih.gov Another approach could be the use of organometallic reagents to facilitate the substitution of fluorine atoms with other functional groups.

The synthesis of analogs of this compound is another key research direction. By modifying the perfluorinated benzyl (B1604629) or tetralin moieties, it is possible to fine-tune the compound's properties. For instance, altering the length of the perfluoroalkyl chain or introducing different substituents on the aromatic rings could lead to analogs with enhanced thermal stability, altered lipophilicity, or improved performance in specific applications. nih.gov The synthesis of various fluorinated hydrazones, for example, has been explored as a platform for generating diverse nitrogen-containing fluorinated compounds. rsc.org

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Description | Potential Outcome |

| Selective C-F Bond Activation | Utilizing methods like photoredox catalysis to break specific C-F bonds and introduce new functional groups. nih.gov | Creation of novel derivatives with tailored chemical reactivity and physical properties. |

| Organometallic-Mediated Substitution | Employing organometallic reagents to replace fluorine atoms with other substituents. | Synthesis of a diverse library of analogs with varied functionalities. |

| Modification of Perfluorinated Moieties | Altering the structure of the perfluorobenzyl or perfluorotetralin (B12759897) parts of the molecule. | Fine-tuning of properties such as thermal stability, solubility, and electronic characteristics. |

| Introduction of Heteroatoms | Incorporating atoms like nitrogen, oxygen, or sulfur into the molecular structure. ioch.org.ua | Development of compounds with new chemical and biological activities. |

Development of Sustainable Synthesis Routes and Green Chemistry Applications

The synthesis of highly fluorinated compounds often involves harsh reagents and conditions, raising environmental concerns. worktribe.com Consequently, a major focus of current research is the development of sustainable and green synthesis routes for compounds like this compound. Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are being increasingly applied to organofluorine chemistry. youtube.com

One promising approach is the use of catalytic methods for C-F bond formation, which can offer higher selectivity and reduce waste compared to stoichiometric reagents. rsc.org For instance, visible-light photoredox catalysis has emerged as a powerful tool for perfluoroalkylation reactions under mild conditions. rsc.orgrsc.org The development of biocatalytic methods, using enzymes to perform specific fluorination or defluorination steps, also represents a significant step towards greener synthesis. semanticscholar.org

The use of more environmentally benign fluorinating agents is another key aspect of sustainable synthesis. Researchers are exploring alternatives to traditional reagents that are often hazardous. youtube.com The ideal scenario involves the direct use of fluoride (B91410) salts, which are inexpensive and less toxic, in catalytic cycles to introduce fluorine atoms into organic molecules. youtube.com

Table 2: Green Chemistry Approaches for the Synthesis of Perfluorinated Compounds

| Principle | Application in Organofluorine Synthesis | Example/Potential Application |

| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. rsc.org | Visible-light photoredox catalysis for perfluoroalkylation. rsc.orgrsc.org |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. youtube.com | Performing reactions in aqueous media. |

| Renewable Feedstocks | Utilizing renewable starting materials for the synthesis. | Exploration of bio-based precursors for the carbon backbone. |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the final product. youtube.com | Development of addition reactions that minimize byproduct formation. |

| Energy Efficiency | Conducting reactions at lower temperatures and pressures. youtube.com | Microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org |

Advancements in Computational Modeling for Perfluorinated Compounds

Computational modeling plays an increasingly vital role in understanding the structure, properties, and reactivity of perfluorinated compounds. utk.edu For a complex molecule like this compound, computational methods can provide insights that are difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to predict molecular geometries, electronic properties, and interactions with other molecules. mdpi.comnih.gov

Furthermore, computational models are crucial for understanding the environmental fate and transport of perfluorinated compounds. mdpi.com By simulating the interactions of this compound with environmental components like water and soil, researchers can predict its persistence, mobility, and potential for bioaccumulation. This information is essential for assessing the environmental impact of such compounds.

Interdisciplinary Research Bridging Organofluorine Chemistry with Materials Science and Chemical Engineering

The unique properties of organofluorine compounds, such as high thermal stability, chemical inertness, and low surface energy, make them highly attractive for applications in materials science and chemical engineering. numberanalytics.comnumberanalytics.com Interdisciplinary research is key to harnessing the potential of this compound in these fields.

In materials science, this compound could be explored as a component in the development of advanced polymers, liquid crystals, and functional coatings. researchgate.net Its high fluorine content could impart desirable properties like hydrophobicity, oleophobicity, and enhanced durability. The incorporation of fluorinated moieties into materials is a well-established strategy for creating high-performance products. numberanalytics.com

Mechanistic Understanding of this compound in Novel Chemical Systems

A fundamental understanding of the reaction mechanisms involving this compound is essential for developing new applications and optimizing existing ones. Research in this area focuses on elucidating the pathways of its formation and its reactivity in various chemical environments.

The synthesis of this compound likely involves radical perfluoroalkylation reactions. nih.govacs.org Understanding the nature of the radical intermediates and the factors that control the regioselectivity and stereoselectivity of these reactions is a key research objective. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling. researchgate.net

Furthermore, investigating the reactivity of this compound in novel chemical systems could lead to the discovery of new transformations and applications. For example, its behavior under photolytic or electrochemical conditions could reveal new pathways for its functionalization or degradation. springernature.com A deeper mechanistic understanding will ultimately enable the more rational design of synthetic routes and the development of new technologies based on this unique perfluorinated compound.

Q & A

Basic: What analytical techniques are recommended for characterizing PFB-T's purity and structural integrity?

Methodological Answer:

Gas chromatography (GC) with flame ionization detection and high-resolution mass spectrometry (HRMS) are validated for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR due to PFB-T’s perfluorinated backbone. Cross-referencing retention indices with NIST databases (e.g., tetralin homologs ) ensures accuracy. For complex mixtures, coupling GC with tandem MS improves specificity.

Basic: How can researchers design experiments to evaluate PFB-T’s hydrogen-donating capacity in catalytic systems?

Methodological Answer:

Use fixed-bed reactors with controlled parameters (e.g., 300–380°C, 18 barg pressure) and catalysts like Ni-Mo/AlO. Monitor dehydrogenation kinetics via first-order rate equations ( vs. ) and validate with Arrhenius plots (R > 0.95) . Compare results with tetralin-based studies to assess PFB-T’s hydrogen-donor efficiency under similar conditions .

Advanced: How to resolve discrepancies between experimental and theoretical thermodynamic data for PFB-T?

Methodological Answer:

Apply empirical correlations (e.g., Pitzer’s model) to high-pressure enthalpy of vaporization () data. For PFB-T, deviations >8% from theoretical values under 300–400 K suggest recalibrating models for perfluorinated systems. Use comparative tables (e.g., Table 6.31C ) to identify pressure-dependent anomalies. Statistical tools like percentage deviation analysis () prioritize data gaps.

Advanced: What systematic approaches identify toxicological data gaps for PFB-T?

Methodological Answer:

Follow ATSDR’s CERCLA framework :

Literature Search: Query PubMed, TOXLINE, and TOXCENTER using CAS numbers and MeSH terms (e.g., “perfluoroalkyls”).

Data Prioritization: Classify gaps using criteria like human exposure pathways or ecotoxicological endpoints.

Research Agenda: Propose in vitro assays (e.g., neurotoxicity screens ) and comparative studies with structurally similar PFAS (e.g., perfluorodecalin ).

Basic: What safety protocols are critical when handling PFB-T in labs?

Methodological Answer:

- Containment: Use fume hoods and fluoropolymer-coated equipment to prevent leaching.

- Exposure Limits: Adopt NIOSH guidelines for PFAS (e.g., PPE with PFAS-resistant gloves).

- Waste Management: Incinerate at >1,100°C to prevent persistent byproducts. Reference neurotoxicity assessments from analogous compounds (e.g., AETT ).

Advanced: How to apply research frameworks (e.g., PICOT) to study PFB-T’s environmental persistence?

Methodological Answer:

Using PICOT:

- Population: Aquatic ecosystems with PFAS contamination.

- Intervention: PFB-T concentration gradients (0.1–10 ppm).

- Comparison: Benchmarked against perfluorodecalin .

- Outcome: Bioaccumulation factors (BAFs) via LC-MS/MS.

- Time: Longitudinal sampling over 6–12 months.

FINER criteria ensure feasibility and relevance to regulatory needs .

Advanced: How to mitigate solvent interactions in PFB-T kinetic studies?

Methodological Answer:

- Solvent Selection: Use hydrogen-accepting solvents (e.g., tetralin ) to minimize competition.

- Catalyst Screening: Test ZSM-5 and γ-AlO under identical conditions (e.g., 400°C, LHSV 0.75 h).

- Bias Control: Normalize rate constants () to solvent polarity indices and use multivariate regression .

Basic: Which chromatographic methods quantify PFB-T in environmental samples?

Methodological Answer:

- GC-MS: Optimize using DB-5MS columns and splitless injection (detection limit: 0.1 ppb).

- HPLC-UV: C18 columns with acetonitrile/water gradients (retention time: 12–15 min) .

- Validation: Spike-and-recovery tests (85–115% recovery) and inter-lab calibration .

Advanced: How to integrate in silico models with experimental data for PFB-T’s environmental fate?

Methodological Answer:

QSAR Modeling: Predict biodegradation half-lives using EPI Suite™.

Molecular Dynamics: Simulate PFB-T’s interaction with soil organic matter (SOM).

Validation: Compare predictions with microcosm studies (R > 0.7) .

Advanced: What strategies elucidate PFB-T’s microbial metabolic pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.